2-Amino-5-bromo-4-methoxybenzoic acid

Descripción

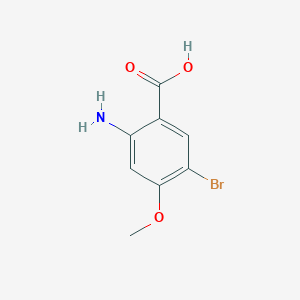

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-bromo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAASTFSTXYEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599312 | |

| Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169045-04-9 | |

| Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Bromo 4 Methoxybenzoic Acid

Advanced Synthetic Strategies for the Benzoic Acid Core

The construction of the central benzoic acid structure is a foundational aspect of the synthesis, which can be approached from basic benzene (B151609) derivatives through carefully planned reaction sequences.

Multi-Step Approaches from Benzene Derivatives

The synthesis of a polysubstituted benzoic acid like 2-Amino-5-bromo-4-methoxybenzoic acid typically does not start from benzoic acid itself but rather from a benzene derivative that allows for controlled, sequential introduction of the required functional groups. A common strategy involves starting with a substituted benzene and modifying it step-by-step. youtube.com The order of these steps is paramount to achieve the desired isomer. libretexts.orgyoutube.com

For instance, a plausible retrosynthetic analysis might identify a simpler, commercially available substituted benzoic acid or anisole (B1667542) as a practical starting material. One documented pathway begins with m-methoxybenzoic acid. google.com This approach leverages the existing methoxy (B1213986) and carboxylic acid groups to direct the subsequent bromination and amination steps. The key is to introduce groups in an order that utilizes their ortho-, para-, or meta-directing properties to achieve the final 1,2,4,5-substitution pattern. libretexts.orgmasterorganicchemistry.com

The synthesis often involves a sequence of electrophilic aromatic substitution reactions, with careful consideration of the activating and deactivating nature of the substituents at each stage. youtube.comkhanacademy.org For example, starting with an activated ring facilitates initial substitutions, while subsequent steps might have to contend with deactivated rings, requiring harsher reaction conditions. youtube.com

Introduction of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a meta-director and deactivates the benzene ring towards further electrophilic substitution. britannica.com Therefore, the stage at which this group is introduced is a critical strategic decision.

There are several established methods for installing a carboxylic acid group onto an aromatic ring:

Oxidation of an Alkyl Side Chain: A common and efficient method is the oxidation of a methyl group (or other alkyl side chain) attached to the benzene ring. youtube.combrainly.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert an alkylbenzene into the corresponding benzoic acid. youtube.combrainly.com This strategy is advantageous because the alkyl group is an ortho-, para-director, which can be used to position other substituents before it is converted into the meta-directing carboxyl group. masterorganicchemistry.com

Friedel-Crafts Acylation Followed by Oxidation: This two-step process involves first introducing an acyl group (R-C=O) onto the benzene ring using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. brainly.com The resulting aryl ketone, which is a meta-director, can then be oxidized to a carboxylic acid. brainly.com This method avoids the carbocation rearrangement issues that can plague Friedel-Crafts alkylation. brainly.com

Carbonation of a Grignard Reagent: Another approach involves forming a Grignard reagent from an aryl halide (e.g., bromobenzene) and then reacting it with carbon dioxide (CO₂), followed by an acidic workup to yield the benzoic acid. brainly.com

| Method | Description | Reagents | Intermediate |

| Alkyl Chain Oxidation | An existing alkyl group on the benzene ring is oxidized to a carboxylic acid. | KMnO₄, KOH, heat | Alkylbenzene |

| Friedel-Crafts Acylation/Oxidation | An acyl group is added, followed by oxidation of the resulting ketone. | 1. RCOCl, AlCl₃ 2. Oxidizing Agent | Aryl Ketone |

| Grignard Carbonation | An aryl halide is converted to a Grignard reagent, which then reacts with CO₂. | 1. Mg, ether 2. CO₂ 3. H₃O⁺ | Arylmagnesium Halide |

Regioselective Functionalization Techniques

Achieving the specific 2-amino, 5-bromo, 4-methoxy substitution pattern requires precise control over the regiochemistry of each functionalization step. This control is dictated by the electronic properties of the substituents already present on the ring.

Amination Strategies and Control of Regioselectivity

The introduction of the amino group (-NH₂) at the C2 position is typically accomplished indirectly. Direct amination of the ring is often difficult. The most common strategy involves a two-step process:

Nitration: An electrophilic aromatic substitution reaction using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. The nitro group is a strong deactivator and a meta-director. libretexts.org

Reduction: The nitro group is then reduced to an amino group (-NH₂). Common reducing agents include metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation (H₂ over Pd, Pt, or Ni). masterorganicchemistry.com

The regioselectivity of the initial nitration step is crucial. To achieve amination at the C2 position, the directing effects of the other substituents must favor the introduction of the nitro group at this location. The amino group itself is a strong activator and an ortho-, para-director. libretexts.org Therefore, the reduction of the nitro group to an amine is usually one of the final steps in the synthesis, as the presence of a powerful ortho-, para-directing amino group early on would complicate subsequent meta-directed substitutions. libretexts.org An alternative modern approach involves copper-catalyzed cross-coupling reactions to form N-aryl bonds, which can be applied to bromobenzoic acids. nih.gov

Bromination Techniques and Positional Selectivity

The placement of the bromine atom at the C5 position is an electrophilic halogenation reaction. The regioselectivity is governed by the existing groups on the ring. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director.

In a key synthetic route starting from m-methoxybenzoic acid, bromination is performed to yield 2-bromo-5-methoxybenzoic acid. google.com Here, the powerful ortho-, para-directing effect of the methoxy group overrides the meta-directing effect of the carboxylic acid, directing the incoming bromine to one of the positions ortho or para to the methoxy group. The position ortho to the methoxy group and meta to the carboxyl group (C2) is favored. A second bromination can occur, but conditions can be optimized. google.com

Common brominating agents include:

Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃): The classic method for brominating aromatic rings.

N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used with a catalyst. google.com

A patented method describes the bromination of m-methoxybenzoic acid using NBS in a halogenated hydrocarbon solvent with a bromination initiator and catalyst to achieve high yields of 2-bromo-5-methoxybenzoic acid. google.com The control of reaction conditions, such as temperature and the choice of brominating agent, is essential to achieve the desired positional selectivity and avoid the formation of poly-brominated byproducts. researchgate.netlookchem.comchemicalbook.com

| Reagent System | Substrate Example | Product | Yield | Reference |

| N-Bromosuccinimide, H₂SO₄, KBr, Red P | m-methoxybenzoic acid | 2-bromo-5-methoxybenzoic acid | 93.4% | google.com |

| Dibromohydantoin, H₂SO₄, KBrO₃, Red P | m-methoxybenzoic acid | 2-bromo-5-methoxybenzoic acid | 93.6% | google.com |

| Bromine in Acetic Acid | Sodium 2-aminobenzoate | 2-amino-5-bromobenzoic acid | N/A | chemicalbook.comchemicalbook.com |

Methoxylation Methods and Aromatic Substitution Patterns

The methoxy group (-OCH₃) is a key substituent that strongly influences the reactivity and regioselectivity of the aromatic ring. It is an activating, ortho-, para-directing group. libretexts.org The introduction of this group can be achieved through several methods, depending on the chosen synthetic pathway.

Nucleophilic Aromatic Substitution (Ullmann Condensation): If the synthesis starts with a molecule containing a halogen (like bromine or chlorine) at the desired position (C4), it can be displaced by a methoxide (B1231860) source, such as sodium methoxide (NaOCH₃). This reaction often requires a copper catalyst and high temperatures. sciencemadness.org This method is effective, particularly if the ring is activated by electron-withdrawing groups.

Methylation of a Hydroxyl Group: A common strategy is to first introduce a hydroxyl group (-OH) onto the ring and then methylate it to form the methoxy ether. The hydroxyl group can be introduced via methods such as the diazotization of an amino group followed by hydrolysis. The subsequent methylation is typically achieved using a methylating agent like dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base. Industrially, 3-methoxybenzoic acid can be produced by the methylation of 3-hydroxybenzoic acid. sciencemadness.org

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves innovative reaction design, the use of safer chemicals and solvents, and the implementation of energy-efficient methods.

Atom Economy and Waste Minimization in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional multi-step syntheses, such as a sequence involving bromination, nitration, and subsequent reduction with metals like iron or tin in acid, often suffer from poor atom economy and generate significant waste streams.

Modern approaches seek to improve this by employing catalytic methods and alternative reagents. For instance, the reduction of a nitro-intermediate to the target amine group can be achieved with high efficiency using catalytic hydrogenation with a Palladium-on-carbon (Pd/C) catalyst and hydrogen gas. This method is significantly more atom-economical than using stoichiometric metal reductants, which generate large amounts of metal salt waste. Similarly, using milder and more selective brominating agents like N-bromosuccinimide (NBS) can minimize the formation of by-products and reduce waste compared to using elemental bromine.

Table 1: Comparison of Atom Economy in a Key Synthetic Step (Nitro Group Reduction)

Click to view interactive data table

| Reduction Method | Reagents | Primary By-products | Atom Economy Assessment |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (catalyst) | H₂O | High; the only atoms not incorporated into the product are from the oxygen of the nitro group, which forms water. |

| Metal/Acid Reduction | Fe, HCl or Sn, HCl | FeCl₂/FeCl₃ or SnCl₂/SnCl₄, H₂O | Low; large quantities of metal salts are produced as waste, significantly lowering the atom economy. |

Utilization of Environmentally Benign Solvents and Conditions

The choice of solvent is critical to the environmental footprint of a synthesis. Many classical organic reactions employ volatile and often toxic solvents such as halogenated hydrocarbons (e.g., chloroform (B151607), dichloroethane) or polar aprotic solvents (e.g., dimethylformamide - DMF). rsc.orggoogle.com Green chemistry encourages the replacement of these hazardous solvents with more benign alternatives.

Research into green solvents has identified options like water, supercritical fluids, and bio-based solvents as viable replacements in many organic reactions. researchgate.netcore.ac.uk For instance, certain coupling reactions have been successfully performed in water, which is non-toxic, non-flammable, and inexpensive. researchgate.net Furthermore, the development of solvent-free reaction conditions, such as performing reactions by grinding solid reactants together (mechanochemistry), represents a significant advance. researchgate.net This technique can lead to shorter reaction times, higher yields, and the complete elimination of solvent waste.

Table 2: Environmental Profile of Solvents Used in Related Benzoic Acid Syntheses

Click to view interactive data table

| Solvent | Typical Use in Synthesis | Environmental/Safety Concerns | Greener Alternative(s) |

|---|---|---|---|

| Halogenated Hydrocarbons (e.g., Chloroform) | Bromination reactions google.com | Suspected carcinogen, toxic, environmentally persistent | Water, Acetic Acid, Solvent-free conditions |

| Tetrahydrofuran (THF) | Reduction with LiAlH₄ orgsyn.org, Catalytic Hydrogenation | Peroxide-forming, volatile, flammable | 2-Methyl-THF (derived from biomass), Cyclopentyl methyl ether (CPME) |

| Dimethylformamide (DMF) | Coupling reactions rsc.org | Reproductive toxin, high boiling point makes removal difficult | N-acetylpyrrolidine, N-laurylpyrrolidine (bio-based amides) core.ac.uk, Dimethyl sulfoxide (B87167) (DMSO) |

| Acetic Acid | Bromination reactions prepchem.com | Corrosive, but more benign than halogenated solvents | Water (if reaction is compatible) |

Catalytic Approaches for Enhanced Efficiency

Catalysts are a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, under milder conditions, and with higher selectivity. In the synthesis of this compound and related compounds, several catalytic approaches are pertinent.

Catalytic Hydrogenation : As mentioned, the use of catalysts like Pd/C for the reduction of a nitro group is a classic example of efficient catalysis, replacing stoichiometric reagents.

Copper-Catalyzed Reactions : Copper catalysts are versatile and have been used to mediate various transformations, including amide bond formation and Sandmeyer reactions. rsc.orgthieme-connect.com The Sandmeyer reaction, for instance, can be used to introduce a bromine atom onto the aromatic ring from a diazonium salt precursor, offering an alternative synthetic route. thieme-connect.com

Bromination Catalysis : Some patented methods for related compounds utilize a bromination initiator like red phosphorus and a cocatalyst such as potassium bromate (B103136) to improve the efficiency and yield of the bromination step. google.com These catalytic systems allow for better control over the reaction compared to using a large excess of a brominating agent.

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes, improving yields, and minimizing by-products.

Elucidation of Reaction Mechanisms

The synthesis of this compound involves several fundamental organic reactions, each with a distinct mechanism. A common synthetic pathway involves the bromination of a 4-methoxybenzoic acid derivative, followed by nitration and reduction.

Electrophilic Aromatic Substitution (Bromination/Nitration) : The introduction of the bromo and nitro groups onto the benzene ring occurs via electrophilic aromatic substitution. The existing methoxy (-OCH₃) and carboxyl (-COOH) groups on the starting material direct the position of the incoming electrophiles. The methoxy group is an activating, ortho-para director, while the carboxyl group is a deactivating, meta-director. The precise sequence of steps is crucial to ensure the correct final arrangement of substituents.

Nitro Group Reduction : The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound onto the surface of the palladium catalyst. Molecular hydrogen also adsorbs to the surface and is cleaved into reactive hydrogen atoms, which then sequentially reduce the nitro group to an amino group.

Diazotization-Sandmeyer Reaction : An alternative route may involve the diazotization of an amino group to form a diazonium salt, followed by a copper-catalyzed Sandmeyer reaction to introduce the bromine atom. thieme-connect.comgoogle.com This pathway is particularly useful for introducing halides to an aromatic ring with high regioselectivity.

Kinetic Studies and Reaction Optimization

Kinetic studies and systematic optimization are used to determine the ideal conditions for a chemical reaction to maximize yield and purity. This involves methodically varying parameters such as temperature, reaction time, solvent, and the concentration of reactants and catalysts.

An example of such optimization is seen in studies of copper-catalyzed amide bond formation, a reaction type relevant to creating derivatives of benzoic acids. In one study, researchers systematically screened different catalysts, bases, and solvents to find the optimal combination for maximizing product yield. rsc.org The results showed that a specific combination of a CuCl₂ catalyst with a DMAP base in a DMF solvent gave the highest yield. rsc.org This systematic approach is broadly applicable to optimizing the synthesis of this compound. For instance, controlling the temperature during bromination is critical to prevent over-bromination or side reactions.

Table 3: Example of Reaction Optimization Data (Based on a Model Amide Synthesis rsc.org)

Click to view interactive data table

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CuCl₂ | DMAP | DMF | 86 |

| 2 | CuCl₂ | DBU | DMF | Not Detected |

| 3 | CuCl₂ | Pyridine | DMF | Not Detected |

| 4 | CuCl | DMAP | DMF | < 86 |

| 5 | CuSO₄ | DMAP | DMF | < 86 |

| 6 | CuCl₂ | DMAP | DMSO | < 86 |

| 7 | CuCl₂ | DMAP | MeCN | < 86 |

| 8 | None | DMAP | DMF | Not Detected |

Such empirical data derived from kinetic and optimization studies are invaluable for transitioning a synthetic procedure from a laboratory scale to efficient and cost-effective industrial production. thieme-connect.com

Derivatization of this compound

The derivatization of this compound allows for the introduction of diverse structural motifs, which is crucial for tailoring the properties of the final compounds in fields such as medicinal chemistry and material science. The reactivity of the carboxylic acid, amino, and methoxy groups can be selectively harnessed to yield a wide array of derivatives.

The conversion of the carboxylic acid moiety into an ester is a fundamental transformation. Esterification can protect the carboxylic acid, enhance solubility in organic solvents, or serve as a precursor for further reactions. A common method for the synthesis of methyl esters is the acid-catalyzed esterification with methanol (B129727).

For instance, the synthesis of methyl 2-amino-5-bromo-4-methoxybenzoate can be achieved by reacting the parent carboxylic acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid or by using reagents such as thionyl chloride to first form the acyl chloride, which then readily reacts with methanol.

Table 1: Synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Methanol, Sulfuric Acid (catalytic) | Methanol | Reflux | Methyl 2-amino-5-bromo-4-methoxybenzoate |

| This compound | Thionyl chloride, then Methanol | Inert solvent (e.g., Dichloromethane) | 0 °C to room temperature | Methyl 2-amino-5-bromo-4-methoxybenzoate |

The carboxylic acid group of this compound can be readily converted to a wide range of amide derivatives through coupling reactions with primary or secondary amines. These reactions typically require the activation of the carboxylic acid. Common activating agents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts, or conversion to the acyl chloride. nih.gov

A general approach involves dissolving the carboxylic acid in a suitable solvent, such as dichloromethane (B109758) or dimethylformamide, followed by the addition of a coupling agent and the desired amine. rsc.org For example, the reaction with an amine in the presence of triphenylphosphine (B44618) and an N-haloimide can generate the corresponding amide in good yield at room temperature. nih.gov

Table 2: General Conditions for Amide Formation

| Reactant | Amine | Coupling Agent/System | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | Primary or Secondary Amine (R-NH2 or R2NH) | Triphenylphosphine / N-Chlorophthalimide | Toluene or Dichloromethane | Room Temperature | N-substituted-2-amino-5-bromo-4-methoxybenzamide |

| This compound | Primary or Secondary Amine (R-NH2 or R2NH) | Sulfuryl fluoride (B91410) / DIPEA | Acetonitrile | Room Temperature | N-substituted-2-amino-5-bromo-4-methoxybenzamide |

Data adapted from general amide synthesis protocols. rsc.orgrsc.org

The amino and methoxy groups on the aromatic ring of this compound are also amenable to various chemical modifications, further expanding its synthetic utility.

The primary amino group can undergo a range of reactions. Acetylation with acetic anhydride or acetyl chloride can be performed to yield the corresponding acetamide, which can serve as a protecting group or modulate the electronic properties of the molecule. byjus.com Furthermore, the amino group can be converted into a diazonium salt upon treatment with nitrous acid at low temperatures (diazotization). byjus.comlearncbse.in This diazonium intermediate is highly versatile and can be substituted by a variety of functional groups through Sandmeyer or related reactions, allowing for the introduction of halogens (Cl, I), cyano, or hydroxyl groups. nih.govthieme-connect.com

The methoxy group is generally more stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol. This demethylation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This transformation is valuable for introducing a hydroxyl group, which can then be used for further functionalization, such as in the synthesis of galantamine intermediates. google.com

Spectroscopic and Structural Elucidation of 2 Amino 5 Bromo 4 Methoxybenzoic Acid

Vibrational Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The FT-IR spectrum of 2-amino-5-bromo-4-methoxybenzoic acid reveals characteristic absorption bands corresponding to its various functional groups.

Key FT-IR spectral features include the asymmetric and symmetric stretching vibrations of the amino (-NH₂) group, typically observed around 3497 cm⁻¹ and 3383 cm⁻¹, respectively. A strong absorption band around 1675 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. The C-Br stretching vibration is expected in the lower frequency region, while the C-O-C symmetric bending of the methoxy (B1213986) group is observed around 1160 cm⁻¹. Aromatic C-H bending vibrations are also prominent, with a notable peak around 812 cm⁻¹.

For a related compound, 2-amino-5-bromobenzoic acid, FT-IR spectra were recorded in the region of 400-4000 cm⁻¹. nih.govresearchgate.net In a study on this similar molecule, the insoluble material after filtration contained 2-amino-3,5-dibromobenzoic acid, while 2-amino-5-bromobenzoic acid precipitated from the filtrate upon cooling, with its IR spectrum showing peaks at 3497, 3383, 1675, and 812 cm⁻¹, among others. chemicalbook.com

Table 1: Experimental FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Assignment | This compound (cm⁻¹) | 2-Amino-5-bromobenzoic Acid (cm⁻¹) chemicalbook.com |

|---|---|---|

| NH₂ Asymmetric Stretch | 3497 | 3497 |

| NH₂ Symmetric Stretch | 3383 | 3383 |

| C=O Stretch | 1675 | 1675 |

| OCH₃ C-O-C Symmetric Bend | 1160 | - |

This table presents a selection of key experimental FT-IR data. The full spectrum contains additional peaks.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the scattering of light from a molecule. For this compound, the C-Br stretching vibration is typically observed in the FT-Raman spectrum in the range of 550–600 cm⁻¹.

Studies on the related molecule, 2-amino-5-bromobenzoic acid, have involved recording FT-Raman spectra in the 50-4000 cm⁻¹ region. nih.govresearchgate.net These investigations, along with research on other similar compounds like 2-aminobenzyl alcohol and 2-amino-4,5-difluorobenzoic acid, demonstrate the utility of FT-Raman in elucidating molecular structures. nih.govsigmaaldrich.com

To gain a deeper understanding of the vibrational modes, experimental FT-IR and FT-Raman spectra are often compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net For the related compound 2-amino-5-bromobenzoic acid, DFT calculations using the B3LYP exchange correlation with the 6-311++G(d,p) basis set have been employed to obtain geometrical parameters, energies, and wavenumbers for its different conformers. nih.govresearchgate.net

The complete assignment of fundamental vibrations is often performed using methods like total energy distribution (TED) and scaled quantum mechanics (SQM). nih.govresearchgate.net Such theoretical calculations have shown good agreement with experimental data for similar benzoic acid derivatives, aiding in the precise assignment of vibrational bands. nih.govresearchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals are observed for the different types of protons.

The aromatic protons at positions 6 and 3 appear as singlets at approximately δ 8.04 ppm and δ 6.14 ppm, respectively. The three protons of the methoxy group (-OCH₃) resonate as a singlet around δ 3.89 ppm. The two protons of the amino group (-NH₂) also appear as a singlet at approximately δ 5.87 ppm. It is important to note that the chemical shift of protons attached to heteroatoms like oxygen and nitrogen can be influenced by factors such as solvent and temperature. ucl.ac.uk

Table 2: Experimental ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Aromatic H-6 | 8.04 | Singlet |

| Aromatic H-3 | 6.14 | Singlet |

| Methoxy (-OCH₃) | 3.89 | Singlet |

This table summarizes the key ¹H-NMR data. The exact chemical shifts may vary slightly depending on the experimental conditions.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C-NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), shows distinct signals for each carbon atom in a unique chemical environment.

The carbon atom of the carboxylic acid group (-COOH) is typically observed at the downfield end of the spectrum, around δ 167.2 ppm. The aromatic carbon attached to the methoxy group (C-4) appears at approximately δ 152.1 ppm. The other aromatic carbons resonate in the range of δ 113.4–128.9 ppm. The carbon of the methoxy group (-OCH₃) gives a signal around δ 56.3 ppm. The interpretation of ¹³C-NMR spectra of substituted benzoic acids can be complex due to the similar chemical environments of the aromatic carbons. docbrown.info

Table 3: Experimental ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ |

|---|---|

| Carboxylic Acid (-COOH) | 167.2 |

| C-OCH₃ (C-4) | 152.1 |

| Aromatic Carbons | 113.4–128.9 |

This table provides an overview of the ¹³C-NMR data. The specific assignments of the aromatic carbons within the given range require more detailed analysis.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of a compound. For this compound (C₈H₈BrNO₃), high-resolution mass spectrometry (HRMS) provides precise mass data, confirming its elemental composition.

The protonated molecule [M+H]⁺ is observed with a mass-to-charge ratio (m/z) of 245.9760, which is consistent with the calculated exact mass of the compound. acs.org The presence of bromine is readily identified by the characteristic isotopic pattern, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum gives valuable insight into the molecule's structure. Key fragmentation pathways include the loss of the bromine atom and the methoxy group.

Key Fragmentation Data:

Molecular Ion [M+H]⁺: m/z 245.9760 (Calculated: 246.06) acs.org

Key Fragments:

m/z 167.05 [M-Br]⁺: This fragment corresponds to the loss of the bromine atom. acs.org

m/z 122.03 [C₇H₆NO₂]⁺: This fragment results from the subsequent loss of the methoxy group (OCH₃) following the initial loss of bromine. acs.org

These fragmentation patterns are consistent with the substituted benzoic acid structure, providing strong evidence for the molecular confirmation of this compound.

| Ion Type | Observed m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 245.9760 | Protonated molecular ion |

| [M-Br]⁺ | 167.05 | Loss of Bromine atom |

| [C₇H₆NO₂]⁺ | 122.03 | Loss of Bromine and Methoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is dominated by the electronic transitions associated with the substituted benzene (B151609) ring.

The expected electronic transitions include:

π → π* transitions: These are high-energy transitions associated with the aromatic system. The presence of electron-donating groups like the amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing carboxylic acid group, extends the conjugation and shifts these absorptions to longer wavelengths compared to unsubstituted benzene.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxylic and methoxy groups, the nitrogen of the amino group, or the bromine atom) to an anti-bonding π* orbital. These transitions are typically of lower intensity than π → π* transitions.

For comparison, the UV/Visible spectrum of a related compound, 4-bromobenzoic acid, shows absorption maxima that can provide a reference for the types of transitions to be expected. nist.gov The complex substitution pattern on this compound, with its mix of electron-donating and withdrawing groups, would lead to a unique absorption spectrum reflecting its specific electronic structure.

X-ray Crystallography and Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although detailed crystallographic data for this compound itself is limited in the reviewed literature, studies on closely related substituted benzoic acids provide significant insight into its likely solid-state structure.

For analogous compounds, single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from an appropriate solvent, such as methanol (B129727). The analysis of these crystals reveals key structural information, including unit cell dimensions, space group, and the positions of all atoms within the crystal lattice. For example, the crystal structure of 5-Bromo-2-(phenylamino)benzoic acid was solved in the monoclinic space group P2₁/n. iucr.org Such studies on similar molecules allow for a predictive understanding of the structural properties of the title compound.

Analysis of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms. Based on data from analogous structures, the benzene ring is expected to be largely planar. However, steric hindrance between the ortho-substituted amino and carboxylic acid groups may cause the carboxylic acid group to twist slightly out of the plane of the benzene ring. In similar benzoic acid derivatives, the dihedral angle between the carboxylic acid group and the aromatic ring can be significant. nih.gov

The bond lengths are expected to fall within typical ranges for substituted benzoic acids.

| Bond / Angle | Approximate Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O (carboxylic) Bond Length | ~1.21 Å |

| Dihedral Angle (COOH-ring) | ~13° |

Data derived from analogous structures.

Supramolecular Interactions and Crystal Packing Motifs

In addition to the carboxylic acid dimers, other supramolecular interactions are expected:

N-H···O Hydrogen Bonds: The amino group (-NH₂) can act as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds with the oxygen atoms of the carboxylic acid or methoxy groups of neighboring molecules. Intramolecular N-H···O hydrogen bonds are also possible. iucr.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming Br···O or Br···N interactions, which can play a significant role in directing the crystal packing architecture. nih.gov

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice.

These combined interactions lead to the formation of complex one-, two-, or three-dimensional supramolecular assemblies. nih.govmpg.de

Polymorphism and Co-crystallization Studies (General for benzoic acid derivatives)

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, including substituted benzoic acids. Different polymorphs of the same compound can exhibit distinct physical properties. The conformational flexibility of substituted benzoic acids, particularly the orientation of the substituent groups relative to the benzene ring, can give rise to different polymorphic forms.

Studies on compounds like 2,6-dimethoxybenzoic acid have explored its conformational polymorphism, identifying forms where the acidic hydrogen atom is in either an anti or a syn conformation relative to the carbonyl oxygen. Furthermore, research on 2-((2,6-dichlorophenyl)amino)benzoic acid has revealed the existence of multiple polymorphic forms and a cocrystal salt, highlighting the rich structural landscape of this class of compounds. This polymorphism is often influenced by the crystallization conditions, such as the choice of solvent.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecular components in a stoichiometric ratio, is another important aspect of the crystal engineering of benzoic acids. Benzoic acid derivatives are frequently used as co-formers to create new solid forms of active pharmaceutical ingredients or other molecules, often through the reliable carboxylic acid···pyridine or carboxylic acid···amide synthons. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance, such as this compound. The analysis provides the percentage by weight of each element present in the compound, which can then be compared with the theoretically calculated values derived from its proposed chemical formula.

The molecular formula for this compound is established as C₈H₈BrNO₃. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O). The molecular weight of the compound is approximately 246.06 g/mol .

The theoretical percentages of each element are as follows:

Carbon (C): (8 * 12.011) / 246.06 * 100% ≈ 39.04%

Hydrogen (H): (8 * 1.008) / 246.06 * 100% ≈ 3.28%

Bromine (Br): (1 * 79.904) / 246.06 * 100% ≈ 32.47%

Nitrogen (N): (1 * 14.007) / 246.06 * 100% ≈ 5.69%

Oxygen (O): (3 * 15.999) / 246.06 * 100% ≈ 19.50%

In a research setting, these theoretical values are compared against the results obtained from experimental elemental analysis, typically using techniques like combustion analysis. A close correlation between the found and calculated values, generally within a ±0.4% margin, is considered a strong confirmation of the compound's purity and proposed atomic composition.

The following interactive table summarizes the theoretical elemental composition of this compound and provides a column for the experimentally determined values.

| Element | Symbol | Theoretical (%) | Found (%) |

| Carbon | C | 39.04 | |

| Hydrogen | H | 3.28 | |

| Bromine | Br | 32.47 | |

| Nitrogen | N | 5.69 | |

| Oxygen | O | 19.50 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For 2-Amino-5-bromo-4-methoxybenzoic acid, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Optimization of Molecular Geometry and Electronic Structure

A crucial first step in any computational study is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the amino, bromo, methoxy (B1213986), and carboxylic acid groups attached to the benzene (B151609) ring.

While no specific optimized geometry data for this compound has been published, studies on similar molecules, such as 2-amino-5-bromobenzoic acid, have been performed. dergipark.org.tr Such studies typically utilize basis sets like B3LYP/6-31G* to achieve a reliable prediction of the molecular geometry. The resulting data would provide insights into the planarity of the benzene ring and the orientation of the substituent groups, which are critical for understanding its interactions with other molecules.

HOMO-LUMO Orbital Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the molecule's chemical reactivity, kinetic stability, and the energy required for electronic transitions.

For this compound, a HOMO-LUMO analysis would reveal how the different substituent groups (amino, bromo, methoxy, and carboxylic acid) influence the electron density distribution and the electronic properties of the molecule. For instance, studies on related compounds like 2-amino-5-bromobenzoic acid have shown that the HOMO and LUMO are distributed over the entire molecule, with significant contributions from the benzene ring and the substituent atoms. dergipark.org.tr The specific energy values for the HOMO, LUMO, and the energy gap would be essential for predicting its behavior in chemical reactions and its potential applications in materials science.

Prediction of Vibrational Frequencies and Intensities

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. By comparing the calculated vibrational frequencies with experimental spectra, one can confirm the molecular structure and assign the observed spectral bands to specific functional groups.

For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, the C-O stretching of the methoxy group, and the C-Br stretching, as well as the various vibrations of the benzene ring. While experimental FT-IR data for the compound is available from commercial suppliers, a detailed theoretical assignment of these vibrational modes from a dedicated computational study is currently lacking.

Tautomeric Forms and Isomeric Analysis

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. For this compound, the presence of the amino and carboxylic acid groups allows for the possibility of different tautomeric forms, including zwitterionic forms where the proton from the carboxylic acid has transferred to the amino group.

A computational study would involve calculating the relative energies of these different tautomers to determine the most stable form under various conditions (e.g., in the gas phase or in a solvent). A study on 2-amino-5-bromobenzoic acid has explored its tautomeric forms, revealing the complexity of its structural possibilities. dergipark.org.tr A similar analysis for this compound would be crucial for a complete understanding of its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity.

No specific QSAR studies have been published for derivatives of this compound. However, QSAR studies on other classes of aminobenzoic acid derivatives have been conducted. For example, a study on p-aminobenzoic acid derivatives identified electronic parameters such as the total energy and the energy of the LUMO as being important for their antimicrobial activity. chitkara.edu.in A future QSAR study on derivatives of this compound would require the synthesis and biological testing of a library of related compounds, followed by the development of a statistical model to correlate their structural properties with their measured activities. Such a study would be valuable for the rational design of new derivatives with enhanced biological or pharmacological properties.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape by modeling the movement of its atoms and the rotation around its single bonds. While specific, in-depth MD studies on this particular molecule are not widely available in published literature, the principles of such analyses can be inferred from studies on structurally related substituted benzoic acids.

The primary drivers of conformational flexibility in this compound are the rotation of the carboxylic acid group (-COOH) and the methoxy group (-OCH₃) relative to the benzene ring. The amino group (-NH₂) also contributes to the local electronic environment and can influence the preferred conformations.

Key Torsional Angles and Potential Energy Surface:

The conformational landscape is primarily defined by the potential energy as a function of key dihedral angles. For this compound, these would include:

τ2 (C-C-O-C): The torsion angle of the methoxy group. Rotational barriers for this group are generally low, but its orientation can influence intermolecular packing.

MD simulations would typically reveal a landscape with several local energy minima, corresponding to different stable or metastable conformations. The relative energies of these conformers would determine their population distribution at a given temperature. The presence of the bulky bromine atom and the hydrogen-bonding capable amino and carboxylic acid groups would be expected to create a more complex conformational space compared to simpler benzoic acid derivatives.

A hypothetical conformational analysis might reveal the following potential conformers:

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | ~0° | ~0° | Low | Potential hydrogen bond between amino hydrogen and carbonyl oxygen. |

| B | ~180° | ~0° | Higher | Steric repulsion between carbonyl oxygen and amino group. |

| C | ~0° | ~180° | Low | Different orientation of the methoxy group, minimal steric clash. |

| D | ~180° | ~180° | Higher | Combination of steric and electronic repulsions. |

This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would require dedicated quantum mechanical calculations and MD simulations.

Energy Framework Calculations for Supramolecular Assemblies

Energy framework calculations are a computational method used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis provides a powerful depiction of the supramolecular architecture, highlighting the dominant forces that govern the self-assembly of molecules into a crystalline solid. For this compound, these calculations would be instrumental in understanding how individual molecules recognize and bind to each other.

The primary intermolecular interactions expected to play a role in the supramolecular assembly of this compound are:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming classic dimeric synthons with neighboring molecules. The amino group provides additional hydrogen bond donor capabilities.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of a carbonyl or methoxy group on an adjacent molecule.

Energy framework calculations would decompose the total interaction energy into its electrostatic, polarization, dispersion, and exchange-repulsion components. This allows for a detailed understanding of the nature of the forces holding the crystal together.

Illustrative Energy Framework Analysis:

A hypothetical energy framework analysis for a crystal of this compound might reveal the following energetic contributions to the supramolecular assembly:

| Interaction Type | Energy Contribution (kJ/mol) | Description |

| Electrostatic | Strong (attractive) | Dominated by the strong hydrogen bonds between carboxylic acid dimers and interactions involving the polar amino group. |

| Dispersion | Moderate (attractive) | Arising from π-π stacking of the aromatic rings and other van der Waals forces. |

| Repulsion | Significant (destabilizing) | Represents the steric cost of bringing molecules into close contact. |

| Total Energy | Attractive | The net result of the attractive and repulsive forces, indicating a stable crystal lattice. |

This table is a generalized representation. Actual values are dependent on the specific crystal packing (polymorph) and the computational model used.

The visualization of these energy frameworks often uses cylindrical representations where the size and color of the cylinders indicate the strength and nature of the interaction energies between molecular pairs. This provides an intuitive map of the packing topology and mechanical properties of the crystal. While specific crystallographic data and dedicated energy framework calculations for this compound are not readily found in public databases, studies on analogous halogenated and aminated benzoic acids suggest that a rich and complex supramolecular chemistry governs their solid-state structures.

Applications in Medicinal Chemistry and Biological Research

Scaffold for Drug Discovery and Development

The utility of 2-Amino-5-bromo-4-methoxybenzoic acid in pharmaceutical sciences primarily stems from its role as a foundational molecular structure, or scaffold. Its functional groups provide multiple reactive sites for chemical modification, allowing for the systematic development of novel compounds.

This compound serves as a crucial starting material or intermediate in the synthesis of diverse and complex pharmaceutical compounds. nih.gov Its structure is incorporated into larger molecules to explore their therapeutic potential. For instance, it is used as a reactant in the creation of various heterocyclic systems, which are core structures in many drugs. A documented example is its use in the synthesis of quinazoline (B50416) derivatives. In one process, this compound is reacted with formamidine (B1211174) acetate (B1210297) to produce a 7-bromo-6-methoxyquinazolin-4(3H)-one, a class of compounds frequently investigated for biological activity. nih.gov

Furthermore, the compound is listed as a reactant or intermediate in numerous patents for novel therapeutic agents, highlighting its role as a versatile building block. These include the synthesis of:

Quinoline-3-carboxamides developed as potential H-PGDS inhibitors.

Complex molecules designed as small-molecule modulators of mRNA splicing.

Substituted tricyclic aza-heterocycles intended as SOS1 inhibitors.

Agents for targeted protein degradation.

In the early stages of drug discovery, thousands of compounds are screened to identify a "hit" or "lead" compound that shows promising activity against a biological target. This lead compound is then chemically modified to improve its properties, a process known as lead optimization.

This compound is utilized in this paradigm as a foundational scaffold to generate libraries of related compounds. By reacting it with various other chemical building blocks, researchers can systematically create a wide range of new molecules for biological testing. This strategy is fundamental to identifying new lead compounds and exploring the structure-activity relationship (SAR) of a particular chemical series. The presence of the bromine atom is particularly useful, as it can be readily replaced by other chemical groups through various coupling reactions, further expanding the diversity of molecules that can be created from this single precursor. While specific lead optimization campaigns starting from this exact molecule are not extensively detailed in the literature, its widespread use in patents to create novel chemical entities for screening underscores its importance in these initial phases of drug development.

Evaluation of Biological Activities

The inherent chemical features of this compound and the molecules derived from it have prompted investigations into their biological effects.

Research has indicated that this compound possesses significant antimicrobial properties. nih.gov It has been tested against a variety of bacterial strains and has demonstrated the ability to inhibit their growth. nih.gov The proposed mechanism of its antimicrobial action involves the disruption of bacterial cell wall synthesis and interference with critical metabolic pathways. nih.gov

The biological activity of the compound is largely attributed to its specific functional groups. The amino (-NH₂) group can form hydrogen bonds, while the bromine (-Br) atom can participate in halogen bonding. nih.gov These non-covalent interactions are crucial for binding to the active sites of bacterial enzymes or receptors, thereby modulating their function and leading to an antimicrobial effect. nih.gov

| Property | Finding | Reference |

|---|---|---|

| Reported Activity | Significant antimicrobial activity against various bacterial strains. | nih.gov |

| Proposed Mechanism | Disruption of bacterial cell wall synthesis and interference with metabolic pathways. | nih.gov |

| Key Structural Features | The amino and bromine groups are crucial for forming hydrogen and halogen bonds with biological targets. | nih.gov |

The compound has been identified as a subject of interest for its potential anti-inflammatory properties. nih.gov Its application in this area is supported by its use as a chemical intermediate for synthesizing inhibitors of hematopoietic prostaglandin (B15479496) D₂ synthase (H-PGDS). This enzyme is involved in producing PGD₂, a key mediator in allergic and inflammatory responses. By serving as a building block for molecules that can inhibit this pathway, this compound contributes to the development of potential new anti-inflammatory drugs.

Tuberculosis remains a significant global health issue, and the search for new treatments is ongoing. While many classes of compounds are screened for activity against Mycobacterium tuberculosis, the causative agent of the disease, direct studies evaluating the antitubercular activity of this compound itself are not prominent in the surveyed scientific literature. However, it is noteworthy that the compound is used to synthesize quinazolinone scaffolds. nih.gov Quinazolinone derivatives have been investigated as a class for their potential antitubercular and antibacterial activities in other studies, suggesting that derivatives of this compound could be relevant candidates for such screening programs.

Kinase Inhibition Studies

While direct studies on the kinase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of substituted aminobenzoic acids and related heterocyclic scaffolds are recognized as important in the development of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them important drug targets. nih.gov

Derivatives of similar aromatic structures have shown promise. For instance, aminopyrimidine-based compounds have been identified as potent inhibitors of various kinases. One such example is ABT-702, a 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, which acts as a potent and selective adenosine (B11128) kinase (AK) inhibitor. nih.gov This highlights that the amino and bromo-phenyl substituents can be part of a pharmacophore for kinase inhibition. Furthermore, 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors, demonstrating activity against several kinases including Clk4, DRAK1, and haspin. nih.gov These examples suggest that derivatives of this compound could be synthesized and screened for potential kinase inhibitory activity.

Enzyme Interaction Studies

The functional groups of this compound—the carboxylic acid, amino group, and halogen—provide multiple points for potential interaction with enzyme active sites. Benzoic acid derivatives are known to interact with a variety of enzymes. For example, research has shown that certain 2-hydroxybenzoic acid derivatives can act as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways. nih.gov

Additionally, p-aminobenzoic acid (pABA), a structural isomer, is a known precursor in the biosynthesis of folic acid in bacteria. nih.gov The ability of pABA to interact with enzymes in this pathway has been a target for the development of sulfonamide antibiotics. While this compound is structurally distinct, the presence of the aminobenzoic acid core suggests potential for interaction with various enzyme targets. The unique substitution pattern would influence the binding affinity and selectivity for different enzymes. For instance, the amino and carboxylate groups can form hydrogen bonds and salt bridges, while the bromo and methoxy (B1213986) groups can engage in hydrophobic and halogen bonding interactions within an enzyme's active site.

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would involve systematically modifying the substituents on the phenyl ring to determine their effect on a specific biological endpoint.

General SAR principles for benzoic acid derivatives suggest that the nature and position of substituents significantly influence activity. For example, in studies of benzoic acid derivatives with anti-sickling properties, it was found that strong electron-donating groups on the benzene (B151609) ring and average lipophilicity were features of potent compounds. researchgate.net In the context of this compound, this would imply that the amino and methoxy groups, both being electron-donating, could contribute positively to certain biological activities.

A hypothetical SAR study on derivatives of this compound could explore the following modifications:

Position of substituents: Moving the amino, bromo, or methoxy groups to other positions on the benzene ring.

Nature of the halogen: Replacing the bromo group with chloro, fluoro, or iodo to probe the effect of halogen size and electronegativity.

Alkoxy group: Varying the length of the alkoxy chain (e.g., ethoxy, propoxy) to investigate the impact of lipophilicity.

Amino group substitution: Acylation or alkylation of the amino group to explore changes in hydrogen bonding capacity and steric effects.

Impact of Substituent Modifications on Biological Profiles

Bromo Group: The bromine atom is a lipophilic substituent that can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity with protein targets. Its size and polarizability distinguish it from other halogens, and its replacement would impact the electronic and steric properties of the molecule.

Methoxy Group: The methoxy group is a hydrogen bond acceptor and an electron-donating group. It influences the electron density of the aromatic ring and can affect the metabolic stability of the molecule. Changing the alkoxy group can modulate the lipophilicity, which in turn can affect cell permeability and oral bioavailability. nih.gov

The table below summarizes the potential impact of modifying each substituent:

| Substituent | Potential Modifications | Predicted Impact on Biological Profile |

| Amino Group | Acylation, Alkylation, Removal | Altered hydrogen bonding, changes in basicity and nucleophilicity, potential loss of key interactions with target. |

| Bromo Group | Replacement with other halogens (F, Cl, I) | Modulation of lipophilicity, halogen bonding potential, and electronic effects. |

| Methoxy Group | Replacement with other alkoxy groups, hydroxyl, or removal | Changes in lipophilicity, hydrogen bonding capacity, and metabolic stability. |

| Carboxylic Acid | Esterification, Amidation | Masking of the acidic nature, improved cell permeability, potential for prodrug strategy. |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy in medicinal chemistry used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drughunter.com For this compound, several bioisosteric replacements could be considered for its functional groups.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor oral bioavailability and rapid metabolism. Common bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and sulfonamides. For example, the replacement of a carboxylic acid with a tetrazole ring led to a significant increase in potency and a lower efficacious dose in the development of the angiotensin II receptor antagonist, losartan. drughunter.com

Amine Bioisosteres: The amino group could be replaced with other small, polar, hydrogen-bonding groups such as a hydroxyl or thiol group, though this would significantly alter the electronic properties.

Halogen Bioisosteres: While the bromo group itself can be considered a bioisostere for other groups, it can also be replaced by other functionalities. For instance, a trifluoromethyl (-CF3) group is sometimes used as a bioisostere for a bromo or iodo group due to its similar steric bulk and lipophilicity.

The table below outlines some potential bioisosteric replacements for the functional groups of this compound.

| Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improve metabolic stability, enhance cell permeability, and maintain hydrogen bonding interactions. nih.gov |

| Amino Group | Hydroxyl, Thiol, Methyl | Modulate hydrogen bonding capacity and basicity. |

| Bromo Group | Trifluoromethyl (-CF3), Cyano (-CN) | Alter lipophilicity and electronic properties while maintaining similar size. |

| Methoxy Group | Methylthio (-SMe), Ethyl | Modify lipophilicity and metabolic profile. |

Interaction with Biological Targets and Pathways

The specific biological targets and pathways modulated by this compound are not well-defined in the literature. However, based on its structural similarity to other bioactive molecules, some potential interactions can be inferred.

Aminobenzoic acids are important intermediates in various biological pathways. As previously mentioned, p-aminobenzoic acid is a key component in the folate synthesis pathway in microorganisms. nih.gov Derivatives of aminobenzoic acid have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, suggesting interactions with multiple targets. mdpi.com

The presence of the benzoic acid moiety suggests potential interactions with enzymes that recognize carboxylates, such as cyclooxygenases (COX), which are the targets of many non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound would determine its selectivity and potency for such targets. Furthermore, the potential for kinase inhibition, as discussed earlier, points towards possible interactions with ATP-binding sites of various kinases, thereby affecting cellular signaling pathways involved in cell growth, proliferation, and survival.

Applications in Materials Science and Organic Synthesis

Intermediate in Synthesis of Agrochemicals

While direct, large-scale application of 2-amino-5-bromo-4-methoxybenzoic acid in commercial agrochemicals is not extensively documented, its role as a versatile building block in the synthesis of potentially bioactive compounds is recognized. The presence of the amino, bromo, and methoxy (B1213986) groups provides multiple points for chemical modification, allowing for the creation of diverse molecular scaffolds. These scaffolds can then be screened for herbicidal, fungicidal, or insecticidal activity. The development of novel agrochemicals often relies on the synthesis of libraries of related compounds, and substituted benzoic acids like this one are valuable starting materials in this process.

The synthesis of various organic compounds, including those with potential agrochemical applications, often involves the use of such specialized intermediates. The strategic placement of the substituents on the benzene (B151609) ring can influence the biological activity of the final product. For instance, the bromine atom can enhance the lipophilicity of a molecule, potentially improving its uptake by target organisms, while the amino and carboxylic acid groups offer sites for forming amide or ester linkages, which are common features in many agrochemical products.

Precursor for Advanced Organic Materials

The field of materials science increasingly relies on the design and synthesis of organic molecules with specific electronic, optical, or structural properties. Substituted aminobenzoic acid derivatives are of great interest as monomers for the creation of advanced polymers and materials. Aromatic polyamides, for example, are known for their heat and impact resistance. nih.gov The rigid aromatic backbone of these polymers, derived from monomers like this compound, contributes to their desirable physical properties.

Furthermore, the specific substituents on the monomer can be used to fine-tune the properties of the resulting material. The methoxy group, for instance, is an electron-donating group that can influence the electronic properties of a polymer, which is relevant for applications in organic electronics. The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the creation of even more complex and functional materials.

| Application Area | Role of this compound | Key Structural Features Utilized |

| Agrochemicals | Intermediate for synthesizing potential herbicides, fungicides, or insecticides. | Amino, bromo, and methoxy groups for diverse chemical modifications. |

| Advanced Materials | Monomer for creating polymers with specific properties (e.g., aromatic polyamides). | Rigid aromatic core, sites for further functionalization. |

| Coordination Chemistry | Ligand for forming metal-organic frameworks (MOFs) and coordination polymers. | Carboxylic acid and amino groups for metal ion coordination. |

| Catalysis | Component in the development of new catalysts and in studies of reaction mechanisms. | Functional groups that can interact with metal centers or influence reaction environments. |

Role in Coordination Chemistry as Ligands

In the realm of coordination chemistry, molecules that can bind to metal ions are known as ligands, and they are fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers. bldpharm.com These materials have a crystalline structure composed of metal ions or clusters linked together by organic ligands. The carboxylic acid and amino groups of this compound are capable of coordinating with metal ions, making it a suitable candidate for use as a ligand in the synthesis of such materials.

Catalysis and Reaction Development

The development of new and efficient catalytic systems is a cornerstone of modern organic chemistry. Substituted benzoic acids and their derivatives can play a role in this field in several ways. They can act as catalysts themselves, or they can be incorporated into more complex catalyst structures. For example, the acidity of the carboxylic acid group can be utilized in acid-catalyzed reactions.

Furthermore, studies on the reactivity of compounds like this compound contribute to a deeper understanding of reaction mechanisms. For instance, research on the relative reactivity of aminobenzoic acid derivatives in processes like amide bond formation provides insights into the factors that govern chemical transformations. nih.govacs.org This knowledge is crucial for the development of new synthetic methodologies and for optimizing existing chemical processes. The specific electronic and steric properties imparted by the bromo and methoxy substituents can influence reaction rates and selectivities, making this compound a useful tool for studying the intricacies of chemical reactions.

Environmental and Sustainability Considerations

Green Chemistry Principles in Industrial Production

The synthesis of 2-Amino-5-bromo-4-methoxybenzoic acid traditionally involves multi-step processes including bromination, nitration, and reduction, each with potential environmental drawbacks. The application of the 12 Principles of Green Chemistry offers a framework to mitigate these impacts by designing more benign and efficient chemical processes. yale.edusigmaaldrich.com

A primary goal of green chemistry is the prevention of waste, which is preferable to treating it after it has been created. acs.org In the context of producing this compound, this involves optimizing reaction conditions to maximize yield and minimize byproducts. Another key principle is atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.org

In traditional electrophilic brominations, hazardous reagents like elemental bromine are often used. wordpress.com Green chemistry encourages the use of less hazardous chemical syntheses, such as employing N-bromosuccinimide (NBS) as a safer brominating agent, though this can generate its own byproducts like succinimide (B58015). wordpress.comrsc.org The development of catalytic bromination methods, for instance using an Fe2O3/zeolite catalyst system, represents a greener alternative that is both cost-effective and recyclable. rsc.org

The use of safer solvents and auxiliaries is another core principle. yale.edu Shifting from hazardous organic solvents to more environmentally friendly options like water or greener solvent alternatives is a key consideration. Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure can significantly reduce the environmental and economic costs of production. yale.edusigmaaldrich.com The principle of catalysis is also crucial, favoring catalytic reagents over stoichiometric ones to reduce waste. acs.org For instance, using catalytic hydrogenation for the reduction of the nitro group is superior to using stoichiometric metal reductants like iron or tin in acid.

Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The synthesis of this compound can be designed to minimize such steps.

The following table outlines the application of green chemistry principles to the synthesis of this compound:

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound| Green Chemistry Principle | Traditional Approach | Greener Alternative |

|---|---|---|

| Prevention & Atom Economy | Multi-step synthesis with potential for side reactions and byproducts. | Process optimization to improve yield and reduce waste. numberanalytics.com |

| Less Hazardous Synthesis | Use of elemental bromine and strong acids for nitration. wordpress.com | Catalytic bromination (e.g., Fe2O3/zeolite) and alternative nitrating agents. rsc.orgdigitellinc.com |

| Safer Solvents | Use of volatile and hazardous organic solvents. | Transition to water-based or greener solvents. fiveable.me |

| Energy Efficiency | Reactions requiring high temperatures and pressures. | Development of catalytic processes that operate at ambient conditions. yale.educhemistryjournals.net |

| Catalysis | Use of stoichiometric reagents (e.g., metal reductants). | Catalytic hydrogenation for reduction steps. acs.org |

| Reduce Derivatives | Potential use of protecting groups for functional groups. | Strategic synthesis design to avoid unnecessary derivatization. acs.org |

Lifecycle Assessment of Synthesis and Application

A comprehensive lifecycle assessment (LCA) for a chemical compound evaluates its environmental impact from "cradle to grave," encompassing raw material extraction, manufacturing, application, and end-of-life disposal. researchgate.net While a specific LCA for this compound is not publicly available, general principles from the pharmaceutical and fine chemical industries can be applied.

The production of active pharmaceutical ingredients (APIs) and their intermediates generally has a significantly higher environmental impact on a per-kilogram basis compared to basic chemicals, due to more complex and multi-step syntheses. epa.gov A major contributor to the environmental burden of pharmaceutical production, often between 65% and 85% of the total impact, is energy consumption. epa.gov

The lifecycle of this compound can be broken down into the following stages:

Raw Material Acquisition: This stage includes the extraction and processing of precursors, such as 4-methoxybenzoic acid, and reagents like bromine and nitric acid. The environmental impact is associated with the energy and resources used in their production.

Manufacturing: The synthesis of the compound involves multiple chemical transformations, purification steps, and the use of solvents and energy, all of which contribute to its environmental footprint. epa.gov

Application and Use: As a building block in the synthesis of pharmaceuticals and other specialty chemicals, its use phase impact is tied to the efficiency of the subsequent reactions in which it is used.

End-of-Life: This stage considers the fate of the compound and any waste generated during its application. Ideally, chemical products should be designed to degrade into innocuous substances and not persist in the environment. yale.edu The presence of a halogen like bromine can sometimes lead to persistence. acsgcipr.org

The lack of comprehensive life cycle inventory data for many specialty chemicals is a significant hurdle in conducting detailed LCAs. researchgate.net However, tools and methodologies are being developed to better estimate the environmental impact of chemical production in the pharmaceutical sector. rsc.org

Waste Management and Byproduct Reduction

Effective waste management is a critical component of sustainable chemical manufacturing. The production of this compound can generate various waste streams, including spent solvents, filter residues, and byproducts from the synthesis reactions. epa.gov

Strategies for minimizing waste in the chemical industry focus on process optimization and material substitution. fiveable.me For instance, improving the efficiency of the bromination and nitration steps can significantly reduce the formation of unwanted isomers and other byproducts. mt.com The use of in-situ monitoring techniques can help control reaction parameters in real-time, further minimizing waste generation. mt.com